molecular formula C19H19ClN4O2S B2955324 N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1171096-21-1

N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2955324
CAS No.: 1171096-21-1
M. Wt: 402.9
InChI Key: ODZYWRRFAZNHPT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core linked to a 4-chlorophenyl group and a thiazole-furan hybrid substituent. The compound’s structure integrates three pharmacologically relevant motifs:

  • Piperazine-carboxamide backbone: Known for its conformational flexibility and role in modulating receptor interactions .
  • 4-Chlorophenyl group: Enhances lipophilicity and influences binding affinity through halogen bonding .
  • Thiazole-furan moiety: Combines electron-rich heterocycles (thiazole and furan) that may engage in π-π stacking or hydrogen bonding in biological targets .

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs—particularly piperazine-carboxamides and thiazole derivatives—have been extensively studied for anticancer, antimicrobial, and CNS-modulating activities .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-14-3-5-15(6-4-14)21-19(25)24-9-7-23(8-10-24)12-18-22-16(13-27-18)17-2-1-11-26-17/h1-6,11,13H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZYWRRFAZNHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring substituted with a thiazole and furan moiety, along with a chlorophenyl group. The molecular formula is C15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S, and it has a molecular weight of 335.82 g/mol.

PropertyValue
Molecular FormulaC15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S
Molecular Weight335.82 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that similar thiazole derivatives display IC50 values less than those of standard chemotherapeutics like doxorubicin in certain cancer models .

Case Study : A study investigating thiazole derivatives found that modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines such as HT29 and A431, suggesting that structural optimization could further improve efficacy .

Antibacterial Activity

The antibacterial potential of compounds featuring the piperazine and thiazole scaffolds has been well-documented. The compound has been evaluated against various bacterial strains, demonstrating activity comparable to established antibiotics. The presence of electron-donating groups on the phenyl ring has been associated with increased antibacterial efficacy .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-4...E. coli25 µg/mL
Similar Thiazole DerivativeS. aureus20 µg/mL
Standard Antibiotic (e.g., Norfloxacin)E. coli30 µg/mL

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Thiazole derivatives are known for their ability to inhibit these enzymes, which play crucial roles in various physiological processes and disease states such as Alzheimer's disease and kidney stones .

Case Study : In vitro studies showed that thiazole-containing compounds exhibited potent AChE inhibition, suggesting potential applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine ring and variations in substituents on the thiazole and furan moieties have been shown to significantly influence biological outcomes.

Key Findings :

  • The presence of halogen substitutions (e.g., chlorine) enhances anticancer activity.
  • Electron-donating groups on the aromatic rings improve antibacterial potency.
  • The piperazine ring's substitution pattern affects enzyme inhibition efficacy .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (Cl, CF₃) correlate with higher melting points due to stronger intermolecular forces.
  • Fluorine substitution often improves metabolic stability compared to chlorine .

Variations in the Heterocyclic Moiety

The thiazole-furan group distinguishes the target compound from analogs with other heterocycles:

Compound Name Heterocycle Type Key Observations
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e) Thiazole-triazole-quinoxaline Exhibits click chemistry-derived stability; potential for DNA intercalation.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole Demonstrated anticancer activity via kinase inhibition; lower polarity than thiazole-furan hybrids.
N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide Tetrahydrofuran-carbonyl Reduced aromaticity compared to furan; may alter solubility and target selectivity.

Key Insights :

  • Furan-containing compounds (e.g., tetrahydrofuran derivatives) exhibit distinct electronic profiles compared to fully aromatic systems like thiazole .
  • Thiazole-triazole hybrids (e.g., 11e) show enhanced synthetic versatility via click chemistry .

Challenges :

  • Steric hindrance from the 4-chlorophenyl group may reduce reaction yields compared to smaller substituents (e.g., -F) .

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